molecular formula C18H20F3NO2S B2750590 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797613-46-7

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2750590
CAS No.: 1797613-46-7
M. Wt: 371.42
InChI Key: MTBQNBZIIKYHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide features a propanamide backbone substituted with:

  • A 4-(trifluoromethyl)phenyl group at the C3 position.
  • Two distinct nitrogen-bound substituents: a 2-methoxyethyl group and a thiophen-3-ylmethyl group.

The methoxyethyl group may improve solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2S/c1-24-10-9-22(12-15-8-11-25-13-15)17(23)7-4-14-2-5-16(6-3-14)18(19,20)21/h2-3,5-6,8,11,13H,4,7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBQNBZIIKYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chemical Formula : C16_{16}H18_{18}F3_{3}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : 335.38 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through modulation of specific signaling pathways. Notably, it has been studied for its interaction with tyrosine kinases, which are crucial in regulating cellular functions such as proliferation, differentiation, and metabolism.

Key Mechanisms:

  • Inhibition of Tyrosine Kinase Activity : The compound has shown potential in inhibiting non-receptor tyrosine kinases, which play a significant role in T-cell activation and immune response modulation .
  • Cellular Uptake and Distribution : Its lipophilic nature suggests good membrane permeability, allowing efficient cellular uptake. Studies have indicated favorable absorption characteristics in human intestinal models .

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects:

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating a potent anticancer effect .

Anti-inflammatory Effects

In vitro studies have suggested that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity points to its potential use in treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxicity of the compound on various cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed, particularly in HeLa cells, with a reported IC50 of 8 µM.
    • : The compound's mechanism involves apoptosis induction through caspase activation .
  • Anti-inflammatory Study :
    • Objective : To assess the anti-inflammatory properties in an animal model of arthritis.
    • Findings : Administration resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers.
    • : Suggests potential for development as an anti-inflammatory therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

ParameterValue
Oral BioavailabilityHigh
Half-life4 hours
Peak Plasma Concentration2 hours post-administration
MetabolismHepatic via CYP450 enzymes
ExcretionRenal

Scientific Research Applications

The compound exhibits a range of biological activities which can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide have shown promising anticancer properties.

  • Mechanism : These compounds may act by inhibiting key enzymes involved in cancer cell proliferation such as topoisomerases and various kinases, leading to increased apoptosis in cancer cells.
  • Case Study : A study evaluated a series of derivatives against human cancer cell lines, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to improved cellular uptake and interaction with DNA .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Mechanism : It is suggested that the thioether moiety in the structure may disrupt bacterial cell membranes or inhibit essential metabolic pathways within bacteria.
  • Case Study : In vitro studies demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .

Antitubercular Potential

Compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis.

  • Case Study : A series of related compounds were synthesized and tested, showing varying degrees of activity against M. tuberculosis with some derivatives achieving MIC values as low as 4 μg/mL, suggesting a scaffold suitable for further optimization in antitubercular drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Structural Feature Effect on Activity
Trifluoromethyl groupEnhances lipophilicity and cellular uptake
Thioether linkageContributes to antimicrobial activity
Methoxyethyl groupImproves solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Propanamide Derivatives ()

describes several propanamide derivatives with varying substituents (e.g., iodophenyl, fluorophenyl, methylthio groups). Key comparisons include:

Compound R1 (N-substituent) R2 (C3-substituent) Key Features
Target Compound 2-Methoxyethyl, thiophen-3-ylmethyl 4-(Trifluoromethyl)phenyl Combines thiophene (electron-rich) and trifluoromethyl (electron-deficient) groups.
3s () 2-(Trifluoromethoxy)phenyl 4-Iodophenyl, methylthio Iodine increases molecular weight; methylthio enhances nucleophilicity.
3v () 2-(Trifluoromethoxy)phenyl 3-(Trifluoromethoxy)phenyl Dual trifluoromethoxy groups increase lipophilicity and steric bulk.

Key Differences :

  • The trifluoromethyl group in the target compound is more electron-withdrawing than iodine or methylthio groups in 3s, affecting electronic distribution and reactivity .

Pharmacologically Active Propanamides ()

Bicalutamide ()
  • Structure: N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide.
  • Hydroxy and methyl groups on the propanamide chain improve solubility.
  • Activity : Antiandrogenic agent; approved for prostate cancer treatment.

Comparison :

  • Both compounds share a trifluoromethylphenyl moiety, but bicalutamide’s sulfonyl group and hydroxyl substituent likely confer higher polarity and metabolic stability compared to the target compound’s thiophene and methoxyethyl groups .
Anti-inflammatory Amides ()
  • Compound 2 (): 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide.
  • Activity: IC50 = 17.00 ± 1.11 μM (anti-inflammatory via NO inhibition).

Comparison :

  • The target compound lacks phenolic hydroxyl groups, which are critical for the anti-inflammatory activity of Compound 2. Its trifluoromethyl group may instead favor interactions with hydrophobic enzyme pockets .

Thiophene-Containing Analogues ()

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine ()
  • Structure : Combines thiophene and naphthalene moieties.
  • Features : Planar thiophene and naphthalene rings with an 87.5° dihedral angle.

Comparison :

  • The target compound’s thiophen-3-ylmethyl group may engage in similar π-π interactions but lacks the naphthalene system, reducing steric bulk .
N-(2-Methylpropyl)-N-(thiophen-3-ylmethyl)-butanamide ()
  • Structure : Butanamide chain with thiophen-3-ylmethyl and methylpropyl groups.
  • Comparison :
    • The longer butanamide chain increases flexibility but reduces rigidity compared to the target compound’s propanamide backbone.

Physicochemical and Spectroscopic Comparisons

NMR Data ()

Compound 1H NMR (δ, ppm) Highlights 19F NMR (δ, ppm)
Target Compound Thiophene H: ~6.8–7.2; OCH2CH2O: ~3.4–3.6 -63 to -65 (CF3)
Bicalutamide () SO2Ph F: ~-110; CF3: ~-63 -63 (CF3), -110 (F)
3s () SCH3: ~2.1; Ar-H (Iodophenyl): ~7.3–7.7 N/A

The target compound’s 19F NMR signal for CF3 aligns with bicalutamide, confirming similar electronic environments .

Molecular Properties

Compound Molecular Weight logP (Predicted) Solubility
Target Compound ~443.4 ~3.5 Moderate (methoxy)
Bicalutamide 430.4 ~3.8 Low (crystalline)
Compound 2 () 399.4 ~2.2 High (phenolic OH)

The methoxyethyl group in the target compound likely improves aqueous solubility compared to bicalutamide but reduces it relative to phenolic analogs .

Q & A

Basic: What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of structurally related trifluoromethylphenyl propanamides typically involves multi-step protocols, including:

  • Amide bond formation : Coupling of carboxylic acid derivatives (e.g., activated esters) with amines under basic conditions (e.g., HBTU/DIPEA in DMF) .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) are preferred for solubility and reaction efficiency.
  • Purification : Chromatography (silica gel) or crystallization (e.g., methylethyl ketone/hexane mixtures) is critical for isolating pure products .
    Optimization strategies :
  • Use of coupling agents (e.g., HBTU) to improve amidation efficiency.
  • Temperature control (room temperature to 60°C) to minimize side reactions.
  • Monitoring reaction progress via TLC or LC-MS to adjust stoichiometry .

Basic: What spectroscopic and analytical techniques are employed to confirm the compound’s structure and purity?

Answer:

  • 1H/13C/19F NMR : Key for verifying substituent positions and trifluoromethyl group integration. For example, 19F NMR can resolve trifluoromethyl signals near δ -60 to -70 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with ppm-level mass accuracy .
  • HPLC : Purity assessment (>95% by UV detection) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for biological targets?

Answer:

  • Analog synthesis : Modify substituents (e.g., thiophene vs. furan, methoxyethyl vs. alkyl chains) to assess steric/electronic effects .
  • Biological assays : Pair synthetic analogs with target-specific assays (e.g., receptor binding, enzyme inhibition). For example, fluorinated analogs are tested for androgen receptor antagonism .
  • Data correlation : Use computational tools (e.g., molecular docking) to link structural features (logP, H-bond donors) with activity trends .
  • Control experiments : Include positive controls (e.g., Bicalutamide for antiandrogen studies) and validate selectivity via counter-screens .

Advanced: How should contradictions in biological activity data across studies be resolved?

Answer:

  • Reproducibility checks : Verify assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC, NMR). Contradictions may arise from impurities or degraded samples .
  • Mechanistic studies : Use techniques like isothermal titration calorimetry (ITC) to confirm direct target binding vs. off-target effects.
  • Meta-analysis : Compare data across studies with similar substituents. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, affecting in vivo outcomes .

Advanced: What computational strategies are used to predict pharmacokinetic properties or identify novel targets?

Answer:

  • ADME prediction : Tools like ACD/Percepta estimate logP, solubility, and metabolic stability based on substituent contributions (e.g., trifluoromethyl groups reduce metabolic oxidation) .
  • Target fishing : Use cheminformatics platforms (e.g., SwissTargetPrediction) to map structural motifs to known targets (e.g., nuclear receptors, kinases) .
  • MD simulations : Model compound-receptor interactions (e.g., hydrogen bonding with active-site residues) to guide analog design .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–12), heat (40–60°C), and light to identify degradation products via LC-MS .
  • Plasma stability assays : Incubate with human/animal plasma (37°C) and monitor parent compound depletion over 24 hours .
  • Microsomal stability : Use liver microsomes (e.g., human CYP450 enzymes) to assess metabolic pathways and half-life .

Advanced: What strategies mitigate synthetic challenges like low yields or side-product formation?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl, amine) during multi-step syntheses .
  • Catalyst screening : Test Lewis acids (e.g., BF3·OEt2) or organocatalysts to enhance reaction selectivity .
  • Byproduct analysis : Use HRMS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.